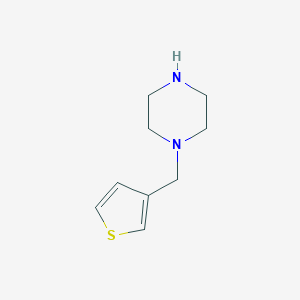
1-(Thiophen-3-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-3-ylmethyl)piperazine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Thiophen-3-ylmethyl)piperazine (CAS No. 130288-91-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a thiophen-3-ylmethyl group. The molecular structure can be represented as follows:
This structure is significant as it may influence the compound's interactions with biological targets.
While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that compounds with similar piperazine structures often interact with various neurotransmitter receptors, enzymes, and ion channels.
Potential Targets
- Serotonin Receptors : Compounds with piperazine moieties are known to modulate serotonin receptor activity, which could suggest similar properties for this compound.
- Dopamine Receptors : The interaction with dopamine receptors may also be a plausible mechanism, given the structural similarities to known dopamine antagonists.
Anticancer Potential
Research has indicated that piperazine derivatives can exhibit anticancer activity. For instance, compounds targeting the mTORC1 pathway have shown promise in inhibiting cancer cell proliferation . While direct evidence for this compound is lacking, its analogs have demonstrated similar effects, suggesting potential applications in cancer therapy.
Synthesis and Evaluation
Recent studies have focused on synthesizing piperazine derivatives and evaluating their biological activities. One notable study synthesized various piperazine-containing compounds and assessed their cytotoxicity against cancer cell lines . The findings indicated that structural modifications significantly influenced biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. While specific data on this compound's metabolism are sparse, studies on related piperazine derivatives suggest that they undergo extensive metabolic transformations involving hydroxylation and conjugation reactions .
科学的研究の応用
Pharmaceutical Development
1-(Thiophen-3-ylmethyl)piperazine has garnered interest in drug development due to its structural characteristics, which suggest potential biological activities. Compounds with similar structures have been associated with various pharmacological effects, including:
- Antidepressant Activity : Analogues of thiophene-piperazine compounds have shown promise as antidepressants by modulating neurotransmitter systems.
- Antimicrobial Properties : Structural similarities with known antimicrobial agents indicate potential for developing new antibiotics.
- Anticancer Activity : Research indicates that derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
Research into the biological activities of this compound is crucial for understanding its pharmacological profile. Interaction studies typically focus on:
- Receptor Binding : Investigating how the compound interacts with neurotransmitter receptors can reveal its potential as a therapeutic agent.
- Enzyme Inhibition : Studies may explore its ability to inhibit enzymes involved in key metabolic pathways.
Case Study 1: Antimicrobial Activity Evaluation
A series of synthesized derivatives of this compound were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that specific modifications in the thiophene structure significantly enhanced potency against:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | <20 | Escherichia coli |
| Compound B | <40 | Staphylococcus aureus |
Case Study 2: Structure-Activity Relationship (SAR)
Structure-activity relationship studies revealed that the presence of electron-withdrawing groups at specific positions on the piperazine ring could enhance biological activity. For instance:
- Compounds with halogen substituents showed increased efficacy against microbial strains compared to those with alkyl groups.
Potential in Material Science
Beyond medicinal applications, this compound may also serve as a building block for synthesizing advanced materials. Its unique electronic properties could be harnessed in:
- Organic Electronics : The compound's structure suggests potential applications in organic semiconductors.
- Polymer Chemistry : It may be incorporated into polymer matrices to enhance electrical conductivity or other functional properties.
特性
IUPAC Name |
1-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDTKYYGMWMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393016 |
Source


|
| Record name | 1-(thiophen-3-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-91-4 |
Source


|
| Record name | 1-(thiophen-3-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













